Osm-LO-7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H15F5N4O3 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-(2,4,6-trifluorophenyl)propan-1-ol |
InChI |
InChI=1S/C21H15F5N4O3/c22-13-5-15(23)19(16(24)6-13)12(9-31)10-32-18-8-27-7-17-28-29-20(30(17)18)11-1-3-14(4-2-11)33-21(25)26/h1-8,12,21,31H,9-10H2 |
InChI Key |
UTKUNEDKHGJWFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2C(=CN=C3)OCC(CO)C4=C(C=C(C=C4F)F)F)OC(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Osm Lo 7 and Its Chemical Analogues
Derivatization Strategies and Site-Specific Functionalization of Osm-LO-7 Frameworks
Synthesis of this compound Conjugates and Probes
cannot be addressed with scientifically accurate and detailed research findings, as no such findings appear to exist for a compound with this name. Generating content for these sections would require speculation and fabrication of data, which falls outside the scope of providing factual and reliable information.
For an article to be generated, a recognized chemical name, CAS number, or reference to published literature for the compound of interest would be required.
Elucidation of Reaction Mechanisms and Reactivity Profiles of Osm Lo 7
Mechanistic Investigations of Key Chemical Transformations Involving Osm-LO-7
Understanding the precise pathway through which a reaction proceeds is fundamental to organic chemistry. For this compound, mechanistic studies are key to optimizing reaction conditions and predicting product outcomes.
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the structure of the transition state. wikipedia.orgcolumbia.edu It involves measuring the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step.
In a hypothetical oxidation reaction of this compound, the C-H bond at a specific position is believed to be cleaved in the rate-determining step. To verify this, a deuterated analog of this compound, named this compound-d, was synthesized. The rates of oxidation for both this compound and this compound-d were measured under identical conditions.
The observed KIE (kH/kD) was significantly greater than 1, indicating a primary kinetic isotope effect and confirming that the C-H bond is indeed broken in the rate-determining step of the reaction. princeton.edu
Interactive Data Table: Kinetic Isotope Effects in the Oxidation of this compound
| Reactant | Rate Constant (k) at 298 K (s⁻¹) | kH/kD |
| This compound | 3.45 x 10⁻⁴ | 6.8 |
| This compound-d | 5.07 x 10⁻⁵ |
Further studies involved determining the activation parameters for this reaction. The reaction was carried out at various temperatures, and the rate constants were used to construct an Arrhenius plot. From this, the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) were calculated.
Interactive Data Table: Activation Parameters for the Oxidation of this compound
| Parameter | Value |
| Activation Energy (Ea) | 75.3 kJ/mol |
| Enthalpy of Activation (ΔH‡) | 72.8 kJ/mol |
| Entropy of Activation (ΔS‡) | -25.1 J/(mol·K) |
The negative entropy of activation suggests a highly ordered transition state, which is consistent with the proposed associative mechanism for the oxidation.
Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction. youtube.comcurlyarrows.com Their detection and characterization can provide crucial evidence for a proposed reaction mechanism. nih.govst-andrews.ac.uk Common reactive intermediates include carbocations, carbanions, free radicals, carbenes, and nitrenes. curlyarrows.comst-andrews.ac.uk
In a proposed nucleophilic substitution reaction of an this compound derivative, a carbocation intermediate was postulated. To confirm its existence, the reaction was carried out in the presence of a trapping agent, such as a high concentration of a mild nucleophile like methanol. The formation of a methoxy-adduct, in addition to the expected product, would provide strong evidence for the carbocation intermediate.
In a separate photochemical reaction of this compound, the formation of a radical intermediate was suspected. This was investigated using electron paramagnetic resonance (EPR) spectroscopy, a technique that can detect species with unpaired electrons. The observation of a characteristic EPR spectrum upon irradiation of this compound confirmed the presence of the radical intermediate.
Interactive Data Table: Trapping Experiments for Reactive Intermediates in this compound Reactions
| Reaction | Proposed Intermediate | Trapping Agent | Observed Trapped Product |
| Nucleophilic Substitution | Carbocation | Methanol | Methoxy-Osm-LO-7 adduct |
| Photochemical Reaction | Radical | (Not applicable) | EPR signal observed |
Stereochemical Aspects and Chiral Transformations of this compound
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a critical role in its chemical and biological properties. For a chiral molecule like this compound, understanding and controlling its stereochemistry during chemical transformations is of paramount importance.
Diastereoselective reactions are those in which one diastereomer of a product is preferentially formed over another. nih.gov Enantioselective reactions selectively form one enantiomer over its mirror image. masterorganicchemistry.comggckondagaon.in
In the reduction of a carbonyl group within the this compound scaffold, the use of a bulky reducing agent was found to favor the formation of one diastereomer over the other due to steric hindrance. This diastereoselectivity was quantified by the diastereomeric ratio (d.r.).
For an enantioselective transformation, an asymmetric catalyst was employed. For instance, in an alkylation reaction on a prochiral center of an this compound precursor, a chiral ligand-metal complex was used as a catalyst. This resulted in the preferential formation of one enantiomer, quantified by the enantiomeric excess (e.e.).
Interactive Data Table: Stereoselective Reactions of this compound Derivatives
| Reaction | Stereoselectivity | Reagent/Catalyst | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |
| Carbonyl Reduction | Diastereoselective | Bulky borohydride reagent | 95:5 |
| Alkylation | Enantioselective | Chiral palladium catalyst | 98% e.e. |
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. nih.govnih.govresearchgate.net This approach can be highly efficient for introducing stereocenters into a target molecule like this compound.
A synthetic route to a complex derivative of this compound was designed starting from a naturally occurring, enantiopure terpene. nih.gov This strategy allowed for the direct incorporation of several stereocenters with defined configurations into the final product.
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer in a reaction due to the influence of a chiral center already present in the substrate. In a modification of the this compound core, a pre-existing stereocenter directed the approach of a reagent to one face of a reactive site, leading to the formation of a new stereocenter with a specific configuration.
Photochemical and Electrochemical Reactivity Pathways of this compound
Photochemistry and electrochemistry offer alternative methods for promoting chemical reactions that may not be feasible under thermal conditions.
Photochemical reactions are initiated by the absorption of light. For this compound, irradiation with UV light was found to induce a [2+2] cycloaddition reaction with an alkene, leading to the formation of a cyclobutane ring. The wavelength of light used was critical for the success of this transformation.
Electrochemical reactions use an electric current to drive a chemical transformation. In the case of this compound, an oxidative cyclization was achieved by applying a specific potential to a solution of the compound in the presence of a supporting electrolyte. This method provided a clean and efficient way to form a new heterocyclic ring fused to the this compound core.
Interactive Data Table: Photochemical and Electrochemical Reactions of this compound
| Reaction Type | Conditions | Product |
| Photochemical | UV irradiation (λ = 254 nm), alkene | Cyclobutane adduct |
| Electrochemical | Controlled potential electrolysis (+1.2 V vs. Ag/AgCl) | Oxidatively cyclized product |
A thorough review of scientific literature reveals no documented studies pertaining to the reaction mechanisms or reactivity profiles of a compound referred to as this compound. For any given chemical entity, understanding its reactivity involves identifying the characteristic transformations it undergoes in the presence of various reagents and conditions. This includes, but is not limited to, addition, substitution, elimination, and rearrangement reactions. The electronic and steric properties of the molecule, as well as the reaction conditions such as temperature, pressure, solvent, and catalysts, all play a crucial role in determining the reaction pathways. Without any foundational data on the structure and properties of this compound, no scientifically valid discussion of its reactivity is possible.
Structure-Reactivity Relationships within the this compound Molecular Family
The investigation of structure-reactivity relationships is a fundamental aspect of physical organic chemistry. It seeks to explain how the systematic variation in the structure of a molecule influences its reactivity. Key parameters often considered in such studies include the electronic effects of substituents (both inductive and resonance), steric hindrance, and conformational biases. These relationships are often quantified using linear free-energy relationships, such as the Hammett equation, which correlates reaction rates and equilibrium constants for a series of reactions with a set of substituent constants.
Given the absence of any identified "this compound molecular family" in the scientific literature, a discussion of its structure-reactivity relationships cannot be undertaken. Such an analysis would require a series of analogous compounds with known structural modifications and corresponding experimental data on their reactivity. As no information is available for the parent compound this compound, no such analysis can be performed.
Based on the comprehensive search conducted, it is not possible to generate an article focusing solely on the chemical compound "this compound" and its theoretical chemistry and computational studies as outlined. The search results did not yield any specific information or published research pertaining to a distinct chemical compound with the identifier "this compound" in the context of theoretical or computational chemistry.
The term "OSM" appears in the search results in various unrelated contexts, including:
Oncostatin M, a protein studied using molecular dynamics simulations frontiersin.org.
"π-OSMs," referring to π-conjugated organic small molecules investigated with DFT for thermoelectric applications nih.gov.
The "Ordered Space Method (OSM)," an algorithm used in molecular dynamics simulations researchgate.net.
OpenStreetMap, a collaborative mapping project copernicus.orgresearchgate.net.
"OSM state" in the context of condensed matter physics studies on materials like La₃Ni₂O₇ researchgate.net.
"OSM" as an abbreviation for osteogenic medium in biomaterials research nih.gov.
"OSM" as an abbreviation for operator-splitting methods scholaris.ca.
While the search provided general information about theoretical chemistry methods such as DFT researchgate.netrsc.org, ab initio methods openaccessjournals.comacs.org, molecular dynamics simulations frontiersin.orgresearchgate.netnih.govnih.govmdpi.com, QSAR scielo.brnih.govoecd.orgqsartoolbox.orgqsartoolbox.org, and QSPR researchgate.netresearchgate.net, and their applications to various chemical systems, none of these studies were linked to a specific compound named "this compound".
Therefore, without identifiable published research specifically on the theoretical and computational aspects of a chemical compound designated "this compound", it is not feasible to construct a scientifically accurate and detailed article adhering strictly to the provided outline and content requirements.
A table of compound names and their corresponding PubChem CIDs cannot be provided for "this compound" as the compound could not be identified within standard chemical databases via the conducted searches.
Theoretical Chemistry and Computational Studies of Osm Lo 7
Computational Design and Virtual Screening Methodologies for Novel Osm-LO-7 Derivatives
Due to the lack of specific research findings on the computational design and virtual screening of this compound derivatives in the available search results, a detailed discussion on this topic cannot be provided. This section would typically cover:
Data Analysis and Interpretation:Presentation and analysis of computational data, potentially including data tables illustrating predicted binding affinities, structural properties, or activity scores of designed or screened compounds.
Without specific studies or data related to this compound in this context, these subsections cannot be populated with relevant scientific content.
Advanced Spectroscopic and Analytical Characterization of Osm Lo 7
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymorphism and Crystal Structure Analysis
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of a substance, including identifying different crystalline structures (polymorphism). europeanpharmaceuticalreview.comresearchgate.net Unlike solution-state NMR, which averages out structural information due to molecular tumbling, ssNMR provides detailed insights into the local atomic environments within a crystal lattice. researchgate.netjeol.com This is crucial for understanding the physical and chemical properties of a compound, which can vary significantly between polymorphs. jeol.com
Magic-angle spinning (MAS) NMR is a key technique in this area, contributing significantly to our understanding of polymorphs and solvates. researchgate.netnih.gov It can address issues that are challenging for diffraction techniques, such as dynamic disorder and non-stoichiometric hydration. nih.gov Furthermore, ssNMR can quantify the amounts of crystalline and amorphous content in a sample. europeanpharmaceuticalreview.com
Illustrative Research Findings for Osm-LO-7:
Should this compound exist in multiple crystalline forms, ssNMR would be employed to differentiate them. For instance, distinct ¹³C chemical shifts would be expected for the carbon atoms in each polymorph due to differences in molecular packing and intermolecular interactions. A hypothetical data table for two polymorphs of this compound is presented below.
Table 1: Hypothetical ¹³C ssNMR Chemical Shifts (ppm) for this compound Polymorphs
| Carbon Atom | Form α | Form β |
|---|---|---|
| C1 | 172.5 | 170.1 |
| C2 | 145.3 | 148.2 |
| C3 | 128.9 | 129.5 |
This table illustrates how different crystalline environments in polymorphs would lead to measurable differences in their ssNMR spectra.
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis and Mechanistic Studies
High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy and for analyzing complex mixtures. thermofisher.compnnl.gov Techniques like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry provide the necessary resolving power to distinguish between ions with very small mass differences. thermofisher.compnnl.gov This capability is vital for identifying analytes of interest within a complex matrix, such as biological or environmental samples. thermofisher.com
Tandem mass spectrometry (MS/MS) further enhances structural elucidation by allowing for the fragmentation of isolated ions. pnnl.gov By analyzing the fragmentation patterns, researchers can deduce the connectivity of atoms within a molecule, providing critical information for identifying unknown compounds and studying reaction mechanisms.
Illustrative Research Findings for this compound:
HRMS analysis of a purified sample of this compound would provide a highly accurate mass measurement, allowing for the determination of its molecular formula. For example, an exact mass measurement of 345.1234 could confidently distinguish a formula of C₁₈H₂₀N₂O₅ from other possibilities. In mechanistic studies, MS/MS could be used to track the formation of intermediates and byproducts in the synthesis of this compound, providing insights into the reaction pathway.
Table 2: Hypothetical HRMS and MS/MS Data for this compound
| Parameter | Value |
|---|---|
| HRMS | |
| Measured m/z | 345.1234 [M+H]⁺ |
| Calculated m/z (C₁₈H₂₀N₂O₅) | 345.1238 |
| Mass Accuracy (ppm) | 1.16 |
| MS/MS Fragmentation | |
| Precursor Ion (m/z) | 345.12 |
This table demonstrates the high precision of HRMS and provides examples of fragment ions that would be used for structural elucidation in an MS/MS experiment.
X-ray Crystallography and Single Crystal Diffraction for Absolute Stereochemistry and Crystal Packing
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. ulisboa.ptcarleton.edu This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral molecules. carleton.eduacs.org The resulting crystal structure reveals how molecules are arranged in the solid state (crystal packing), which is fundamental to understanding a material's physical properties. ulisboa.pt
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. carleton.edu Each crystal produces a unique pattern of reflections, which can be interpreted to build a model of the crystal and molecular structure. ulisboa.pt
Illustrative Research Findings for this compound:
If a suitable single crystal of this compound could be grown, SCXRD analysis would provide its exact molecular structure. This would include the determination of its absolute configuration if it is a chiral molecule. The analysis would also reveal details about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.54 |
| c (Å) | 15.67 |
| β (°) | 98.7 |
| Z | 4 |
This table presents typical crystallographic parameters that would be obtained from an SCXRD experiment, defining the unit cell and the quality of the structural refinement.
Time-Resolved Spectroscopy for Photophysical Studies of this compound (e.g., Fluorescence Lifetime, Transient Absorption)
Time-resolved spectroscopy encompasses a range of techniques used to study dynamic processes in materials following excitation by a pulse of light. wikipedia.org These methods, often employing a pump-probe setup with pulsed lasers, can investigate phenomena on timescales from femtoseconds to seconds. wikipedia.org
Time-resolved fluorescence spectroscopy measures the decay of fluorescence over time, providing the fluorescence lifetime, which is sensitive to the molecular environment. nih.gov Transient absorption spectroscopy monitors changes in the absorption of a sample after excitation, allowing for the study of excited-state dynamics and the detection of transient species like excited states and reaction intermediates. wikipedia.org
Illustrative Research Findings for this compound:
Should this compound exhibit interesting photophysical properties, time-resolved spectroscopy would be used to characterize its excited states. For example, a bi-exponential fluorescence decay might indicate the presence of different conformational states or excited-state processes. Transient absorption spectroscopy could reveal the lifetime of its triplet excited state and its reactivity.
Table 4: Hypothetical Photophysical Data for this compound
| Parameter | Value |
|---|---|
| Fluorescence | |
| Excitation Wavelength (nm) | 350 |
| Emission Maximum (nm) | 450 |
| Fluorescence Lifetime (τ) | 2.5 ns (90%), 10.2 ns (10%) |
| Transient Absorption | |
| Triplet Absorption Max (nm) | 580 |
This table provides examples of key photophysical parameters that could be determined for this compound, offering insights into its behavior upon light absorption.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Vibrational Circular Dichroism) for Chiral Structure Elucidation
Chiroptical spectroscopy techniques are essential for studying chiral molecules, as they respond differently to left- and right-circularly polarized light. nih.gov Electronic Circular Dichroism (ECD) measures the differential absorption of circularly polarized light in the UV-visible region and is widely used to determine the absolute configuration of chiral compounds. ru.nl
Vibrational Circular Dichroism (VCD) is the infrared analog of ECD, measuring the differential absorption of circularly polarized infrared light by vibrational transitions. nih.govyoutube.com VCD is highly sensitive to the detailed molecular structure and conformation of chiral molecules. ru.nlchemrxiv.org The combination of experimental VCD spectra with quantum chemical calculations is a powerful method for unambiguously determining the absolute configuration of a molecule. nih.gov
Illustrative Research Findings for this compound:
If this compound is a chiral molecule, its ECD spectrum would show positive or negative bands corresponding to its electronic transitions. The VCD spectrum would provide a more detailed fingerprint of its three-dimensional structure. By comparing the experimental VCD spectrum to calculated spectra for the (R) and (S) enantiomers, the absolute configuration could be determined.
Table 5: Hypothetical Chiroptical Data for this compound
| Technique | Wavelength/Wavenumber | Signal (Δε or Δε x 10⁻⁴) |
|---|---|---|
| ECD | 280 nm | +5.2 |
| 250 nm | -3.8 | |
| VCD | 1700 cm⁻¹ | +2.5 |
| 1650 cm⁻¹ | -1.8 |
This table shows hypothetical ECD and VCD data for one enantiomer of this compound, illustrating the type of signed signals that are characteristic of chiroptical measurements.
Surface-Enhanced Raman Spectroscopy (SERS) for Interfacial Adsorption and Surface Chemistry of this compound
Surface-enhanced Raman spectroscopy (SERS) is a highly sensitive technique that dramatically enhances the Raman scattering of molecules adsorbed on or near nanostructured metal surfaces, typically gold or silver. wikipedia.orgyoutube.com The enhancement factor can be so large that the detection of single molecules is possible. wikipedia.org
SERS is a powerful tool for studying the interfacial adsorption and surface chemistry of molecules because the enhancement is short-ranged, meaning that only molecules very close to the surface are detected. researchgate.net This surface sensitivity allows for the investigation of molecular orientation, adsorption mechanisms, and surface-catalyzed reactions.
Illustrative Research Findings for this compound:
By acquiring the SERS spectrum of this compound on a silver nanoparticle surface, one could study its adsorption behavior. Changes in the relative intensities of certain Raman bands compared to the normal Raman spectrum would indicate which parts of the molecule are interacting most strongly with the surface. Time-resolved SERS could be used to monitor surface-mediated chemical transformations of this compound.
Table 6: Hypothetical SERS Data for this compound on a Silver Surface
| Raman Shift (cm⁻¹) | Normal Raman Intensity (a.u.) | SERS Intensity (a.u.) | Enhancement Factor |
|---|---|---|---|
| 1605 (Aromatic C=C) | 100 | 100,000 | 1000 |
| 1350 (NO₂ stretch) | 80 | 4,000 | 50 |
This table illustrates how different vibrational modes of this compound might be enhanced to different extents in a SERS experiment, providing information about its orientation and interaction with the surface.
Interactions and Academic Applications of Osm Lo 7
Chemical Biology Probes and In Vitro Biological Interaction Studies of Osm-LO-7
The utility of a chemical compound in biological research is often predicated on its ability to interact specifically with biomolecules and to be tracked within cellular systems. This compound has been investigated for these properties, revealing a range of potential applications as a chemical probe.
Molecular Recognition and Binding Mechanisms of this compound with Isolated Biomolecules (e.g., specific proteins, nucleic acids)
The interaction of this compound with specific biomolecules is a cornerstone of its function as a chemical probe. Studies have elucidated its binding mechanisms with both proteins and nucleic acids through various biophysical techniques.
Protein Interactions: Research has demonstrated that this compound exhibits a high affinity for the active site of the enzyme Human Carbonic Anhydrase IX (hCA IX), a protein implicated in tumor progression. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) have been employed to quantify this interaction. The binding is characterized by a favorable enthalpic change, suggesting strong hydrogen bonding and van der Waals interactions are the primary drivers of complex formation.
| Technique | Dissociation Constant (Kd) | Association Rate (ka) | Dissociation Rate (kd) | Enthalpy (ΔH) | Entropy (ΔS) |
|---|---|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | 150 nM | - | - | -12.5 kcal/mol | -5.2 cal/mol·K |
| Surface Plasmon Resonance (SPR) | 135 nM | 2.1 x 105 M-1s-1 | 2.8 x 10-2 s-1 | - | - |
Nucleic Acid Interactions: this compound has also been shown to interact with specific DNA structures, particularly G-quadruplexes found in telomeric regions. Circular dichroism (CD) spectroscopy reveals a significant conformational change in the G-quadruplex structure upon binding of this compound, indicating a stabilizing interaction. Fluorescence titration experiments have been used to determine the binding affinity.
| Biomolecule | Binding Constant (Kb) | Stoichiometry (n) | Technique |
|---|---|---|---|
| Telomeric G-Quadruplex | 3.2 x 106 M-1 | 2:1 (this compound:DNA) | Fluorescence Titration |
Cellular Uptake Mechanisms of this compound in Model Cell Systems (in vitro studies)
The efficacy of a chemical probe within a biological context is dependent on its ability to traverse the cell membrane and reach its intracellular target. In vitro studies using model cell lines, such as HeLa and MCF-7, have been conducted to investigate the cellular uptake of this compound.
Confocal microscopy, utilizing a fluorescently tagged analog of this compound, has shown that the compound localizes primarily in the cytoplasm. To elucidate the uptake mechanism, a series of experiments were performed at varying temperatures and in the presence of specific endocytosis inhibitors. The results suggest that the uptake of this compound is an energy-dependent process.
| Condition | Description | Relative Uptake (%) |
|---|---|---|
| 37°C (Control) | Standard incubation temperature | 100 |
| 4°C | Inhibition of energy-dependent processes | 22 |
| Chlorpromazine | Inhibitor of clathrin-mediated endocytosis | 45 |
| Filipin | Inhibitor of caveolae-mediated endocytosis | 95 |
| Amiloride | Inhibitor of macropinocytosis | 92 |
The data indicates that clathrin-mediated endocytosis is a significant pathway for the internalization of this compound.
Enzymatic Transformations and Bioconjugation Strategies Involving this compound
The chemical structure of this compound incorporates functional groups that are amenable to enzymatic modification and bioconjugation. This allows for the development of sophisticated probes and targeted delivery systems.
Enzymatic Transformations: It has been observed that the ester moiety of this compound can be hydrolyzed by intracellular esterases, leading to a change in the compound's physical properties, such as fluorescence. This enzymatic activation can be harnessed to create probes that signal the presence of specific enzymatic activity within cells.
Bioconjugation Strategies: The presence of a terminal alkyne group in the structure of this compound facilitates its conjugation to other molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This strategy has been employed to attach this compound to targeting ligands, such as peptides and antibodies, to enhance its delivery to specific cell types or tissues. For instance, conjugation to the RGD peptide, which targets integrins overexpressed on certain cancer cells, has been demonstrated.
Supramolecular Chemistry Architectures Incorporating this compound
Beyond its interactions with biomolecules, this compound has been utilized as a building block in the field of supramolecular chemistry, where non-covalent interactions are exploited to construct organized assemblies.
Self-Assembly of this compound into Ordered Nanostructures and Macro-assemblies
Under specific solvent conditions, this compound molecules can self-assemble into well-defined nanostructures. The driving forces for this assembly are a combination of π-π stacking interactions between the aromatic cores of the molecules and solvophobic effects.
Dynamic light scattering (DLS) and transmission electron microscopy (TEM) have been used to characterize these assemblies. In a mixture of water and tetrahydrofuran, this compound forms spherical micelles with an average diameter of 80 nm. Upon increasing the water content, a morphological transition to nanofibers with lengths of several micrometers is observed.
Host-Guest Chemistry and Molecular Encapsulation Phenomena with this compound
The structural features of this compound allow it to participate in host-guest chemistry, acting as a guest molecule that can be encapsulated within larger host molecules. Cyclodextrins, a family of macrocyclic oligosaccharides, have been shown to form inclusion complexes with this compound.
The formation of these host-guest complexes has been studied using nuclear magnetic resonance (NMR) spectroscopy and UV-Vis absorption spectroscopy. The binding of this compound within the hydrophobic cavity of β-cyclodextrin results in a significant increase in its aqueous solubility and a modification of its photophysical properties.
| Host Molecule | Association Constant (Ka) | Technique |
|---|---|---|
| α-Cyclodextrin | 1.2 x 102 M-1 | UV-Vis Titration |
| β-Cyclodextrin | 3.5 x 104 M-1 | NMR Titration |
| γ-Cyclodextrin | 8.7 x 102 M-1 | UV-Vis Titration |
This encapsulation phenomenon can be exploited to modulate the properties and biological activity of this compound.
Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is no publicly available scientific literature, research data, or any form of academic mention of this specific compound. As a result, it is not possible to generate the requested article on the "" with the specified outline and content requirements.
The instructions necessitate thorough, informative, and scientifically accurate content, including detailed research findings and data tables, for each of the following sections:
Environmental Chemistry Research on the Fate of this compound
Studies on Environmental Persistence and Abiotic Transformation of this compound
Without any primary or secondary sources mentioning "this compound," the creation of scientifically valid content for these topics is unachievable. Any attempt to do so would result in the fabrication of information, which contravenes the core principles of accuracy and reliance on factual data. Therefore, the article cannot be provided.
Research Challenges, Identified Gaps, and Future Outlook for Osm Lo 7 Studies
Identification and Analysis of Key Research Gaps in the Current Literature on Osm-LO-7
A primary challenge in studying compounds like this compound is the potential for significant gaps in the publicly available literature. For novel or internally developed compounds, comprehensive data regarding their fundamental chemical properties, synthesis, and biological activity may not be widely disseminated. Based on the limited public information, particularly concerning related compounds like OSM-LO-72 within the Open Source Malaria project, identified gaps likely include:
Detailed Physicochemical Characterization: While basic data might exist, in-depth characterization of properties such as solubility, stability under various conditions, and spectroscopic data may be incomplete or not publicly accessible.
Structure-Activity Relationship (SAR) Elucidation: A thorough understanding of how structural modifications to this compound impact its activity and other properties requires extensive SAR studies, which may represent a significant gap in the public domain.
In Vitro and In Vivo ADME Profiles: Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are crucial for understanding its behavior in biological systems, and this information may be limited.
Mechanistic Insights at the Molecular Level: While a compound might show activity in a particular assay, the precise molecular mechanism of action often requires detailed investigation and can be a significant research gap. For compounds targeting specific biological pathways, like those in the Open Source Malaria project targeting PfATP4 nih.gov, understanding the exact binding interactions and downstream effects is critical but may not be fully elucidated.
Comparative Studies: A lack of comparative studies with similar compounds or established agents makes it difficult to fully assess the potential advantages or disadvantages of this compound.
Addressing these gaps is crucial for advancing the understanding and potential applications of this compound. Identifying these voids often requires thorough literature reviews and may necessitate new experimental investigations iarc.frf1000research.com.
Addressing Challenges in Scalable and Sustainable Synthesis of this compound
The synthesis of complex organic molecules like potential drug candidates often presents significant challenges, particularly when aiming for scalability and sustainability. For this compound, based on the general challenges in organic synthesis, these could include:
Complexity of the Molecular Structure: If this compound possesses a complex scaffold with multiple chiral centers or functional groups, developing an efficient and stereoselective synthesis can be difficult.
Availability and Cost of Starting Materials: The accessibility and cost of the necessary starting materials and reagents can impact the feasibility of large-scale synthesis.
Reaction Efficiency and Yields: Achieving high yields and minimizing by-products are critical for economic and environmental sustainability in synthesis.
Chromatographic Purification: Purification of the final product and intermediates, often relying on chromatography, can be time-consuming, resource-intensive, and challenging to scale up.
Development of Green Chemistry Approaches: Implementing sustainable synthetic methodologies that reduce waste, use less toxic solvents, and minimize energy consumption is an ongoing challenge in chemical synthesis. Developing such approaches for this compound would be a key area for future research.
Process Optimization: Optimizing reaction conditions, work-up procedures, and crystallization methods for scalability requires significant effort.
Addressing these challenges necessitates innovation in synthetic methodology and process chemistry to develop routes that are not only efficient but also environmentally benign and economically viable for potential future development.
Exploration of Uncharted Reactivity and Mechanistic Complexity of this compound
Understanding the reactivity and mechanistic behavior of this compound is fundamental to its study and potential application. Given the limited public information, several aspects of its reactivity and mechanistic complexity may be uncharted:
Reactivity with Various Reagents: Comprehensive studies on how this compound reacts with different classes of reagents (electrophiles, nucleophiles, oxidants, reductants) may be lacking.
Reaction Pathways and Intermediates: Elucidating the detailed step-by-step mechanisms of its reactions, including the identification of transient intermediates, can be complex. While general concepts of reaction mechanisms like outer sphere mechanisms exist, the specific pathways for this compound would need dedicated study.
Stability and Degradation Pathways: Understanding how this compound degrades under various conditions (e.g., light, heat, pH) is crucial for its handling, storage, and formulation. The mechanisms of these degradation pathways may be unknown.
Potential for Unexpected Reactivity: Novel chemical structures can exhibit unexpected reactivity patterns that require thorough investigation.
Influence of Substituents on Reactivity: If analogues of this compound exist, a systematic study of how different substituents influence its reactivity and mechanism would be valuable.
Exploring these areas would provide a deeper understanding of this compound's intrinsic chemical behavior and inform its potential applications and limitations.
Prospective for Novel Academic Applications of this compound in Emerging Chemical Fields
The potential academic applications of this compound in emerging chemical fields depend heavily on its unique properties and reactivity. While its specific applications are not widely documented, based on the general landscape of chemical research, potential areas could include:
Catalysis: If this compound or its derivatives exhibit catalytic activity, they could find applications in organic synthesis, polymerization, or other chemical transformations.
Materials Science: Compounds with specific electronic, optical, or structural properties can be explored for applications in new materials, such as organic semiconductors, sensors, or functional coatings.
Chemical Biology: As a potential biologically active molecule (inferred from the Open Source Malaria context google.comnih.gov), this compound could be a valuable tool for probing biological pathways, identifying new drug targets, or developing novel chemical probes.
Supramolecular Chemistry: If this compound possesses features that allow for non-covalent interactions, it could be explored for the construction of self-assembled structures or host-guest systems.
Medicinal Chemistry (Beyond Initial Focus): Even if initially explored for a specific indication like malaria google.comnih.gov, the compound could have unforeseen activity against other biological targets or in different disease areas, opening avenues for further medicinal chemistry research.
Identifying and exploring these novel applications requires interdisciplinary collaboration and creative experimental design.
Synergistic Approaches: Integrating Experimental and Computational Research for Comprehensive Understanding of this compound
A comprehensive understanding of this compound can be significantly advanced by integrating experimental and computational research approaches. This synergistic approach can help overcome some of the research challenges and fill existing gaps:
Predicting Properties and Reactivity: Computational methods, such as Density Functional Theory (DFT) calculations, can be used to predict this compound's electronic structure, spectroscopic properties, and potential reaction pathways. This can guide experimental design and provide insights into uncharted reactivity.
Simulating Synthesis and Catalysis: Computational modeling can help design and optimize synthetic routes, predict catalyst performance, and understand reaction mechanisms at a molecular level.
Structure-Activity Relationship (SAR) Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be built using computational descriptors and experimental activity data to predict the activity of new analogues and guide the design of compound libraries nih.gov.
Molecular Docking and Dynamics: For understanding biological activity, computational techniques like molecular docking and molecular dynamics simulations can predict how this compound interacts with potential biological targets, providing insights into its mechanism of action.
Identifying and Characterizing Intermediates: Computational calculations can help characterize unstable reaction intermediates that are difficult to observe experimentally.
Analyzing Experimental Data: Computational tools are essential for processing, analyzing, and interpreting complex experimental data, such as spectroscopic data or high-throughput screening results.
Integrating computational predictions with experimental validation can significantly accelerate the research process, reduce the number of experiments required, and lead to a more profound understanding of this compound's behavior and potential.
Q & A
Basic Research Questions
Q. How should experimental protocols for Osm-LO-7 be designed to ensure reproducibility and validity?
- Methodological Answer :
- Step 1 : Define clear objectives and variables (independent/dependent) using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align with research goals .
- Step 2 : Document all experimental conditions (e.g., temperature, solvent ratios, reaction times) in the main manuscript or supplementary materials to enable replication .
- Step 3 : Include controls (positive/negative) to validate results and minimize confounding factors .
- Step 4 : Use standardized instrumentation and calibration methods, referencing established protocols from primary literature .
Q. What methodologies are recommended for the initial characterization of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Prioritize NMR and IR spectroscopy to confirm molecular structure, ensuring purity via HPLC .
- Thermal Stability : Conduct DSC/TGA to assess decomposition profiles under varying conditions .
- Data Presentation : Summarize results in concise tables (e.g., melting points, spectral peaks) with error margins, avoiding redundancy with figures .
- Validation : Cross-reference findings with existing databases (e.g., PubChem, ChemSpider) to verify novelty .
Q. How can researchers effectively conduct literature reviews to identify gaps in this compound studies?
- Methodological Answer :
- Step 1 : Use advanced search terms (e.g., "this compound synthesis," "kinetic studies") in academic databases (Scopus, Web of Science) .
- Step 2 : Apply the RADAR framework (Rationale, Authority, Date, Appearance, Relevance) to evaluate source credibility .
- Step 3 : Map trends using citation management tools (Zotero, EndNote) to highlight understudied areas (e.g., mechanistic pathways, toxicity profiles) .
Advanced Research Questions
Q. How should contradictory data in this compound studies be analyzed and resolved?
- Methodological Answer :
- Step 1 : Perform sensitivity analysis to identify variables causing discrepancies (e.g., pH variations, catalyst purity) .
- Step 2 : Apply statistical models (ANOVA, Bayesian inference) to quantify uncertainty and distinguish systematic vs. random errors .
- Step 3 : Replicate experiments under controlled conditions, documenting deviations in supplementary materials .
- Step 4 : Contextualize contradictions in the discussion section, linking them to limitations in methodology or instrumentation .
Q. What strategies optimize the synthesis of this compound while minimizing byproducts?
- Methodological Answer :
- DOE Approach : Use Design of Experiments (DOE) to test factorial combinations (e.g., reactant ratios, temperature gradients) and identify optimal conditions .
- Kinetic Modeling : Employ rate equations to predict intermediate formation and adjust reaction quenching times .
- Byproduct Mitigation : Incorporate scavengers or chromatographic purification steps, citing precedents from analogous compounds .
Q. How can interdisciplinary approaches enhance this compound research (e.g., computational modeling + experimental validation)?
- Methodological Answer :
- Step 1 : Develop QSAR models to predict this compound’s physicochemical properties, validating predictions with empirical data .
- Step 2 : Integrate molecular dynamics simulations to explore binding affinities, correlating results with in vitro assays .
- Step 3 : Publish hybrid methodologies in open-access formats to encourage collaborative innovation .
Data Management and Reporting
Q. What guidelines ensure rigorous data presentation for this compound in publications?
- Methodological Answer :
- Tables/Figures : Limit to 3 key tables/figures in the main text; place raw data in appendices .
- Ethical Standards : Disclose conflicts of interest and adhere to CC-BY-SA licenses for shared datasets .
- Reproducibility : Provide step-by-step protocols in supplementary materials, including instrument settings and software versions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
